Trisodium phosphate

Description

Properties

IUPAC Name |

trisodium;phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Na.H3O4P/c;;;1-5(2,3)4/h;;;(H3,1,2,3,4)/q3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFMWSXOAZQYPI-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

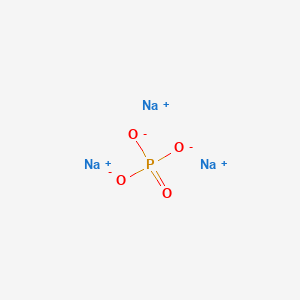

[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na3PO4, Na3O4P | |

| Record name | TRISODIUM PHOSPHATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1178 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | trisodium phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Trisodium_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Sodium phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10101-89-0 (dodecahydrate), 7632-05-5 (Parent) | |

| Record name | Trisodium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007601549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, sodium salt (2:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065185913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2035223 | |

| Record name | Trisodium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2035223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.941 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White odourless crystals, granules or crystalline powder, Colorless to white solid; [ICSC] White odorless powder; [MSDSonline], COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS. | |

| Record name | Phosphoric acid, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TRISODIUM PHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Trisodium phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7647 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRISODIUM PHOSPHATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1178 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Freely soluble in water. Insoluble in ethanol, Colorless or white crystals. When rapidly heated melts at about 75 °C. Does not lose the last mol of water even on moderate ignition. Specific gravity 1.6. Soluble in 3.5 parts water, 1 part boiling water; insol in alcohol. /Dodecahydrate/, 14.5 g/100 g water at 25 °C, 25.8 g sol in 100 g water at 20 °C, Qualitative solubility: soluble in water, Solubility in water, g/l at 20 °C: 121 (good) | |

| Record name | TRISODIUM PHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | TRISODIUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRISODIUM PHOSPHATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1178 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.54 g/cu cm, Relative density (water = 1): 2.5 | |

| Record name | TRISODIUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRISODIUM PHOSPHATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1178 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless crystals | |

CAS No. |

7601-54-9, 65185-91-3, 68130-75-6, 96337-98-3 | |

| Record name | Trisodium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007601549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, sodium salt (2:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065185913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, C14-18 and C16-18-unsatd. alkyl esters, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068130756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2035223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, C14-18 and C16-18-unsatd. alkyl esters, sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trisodium trihydrogen bis(phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trisodium orthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphoric acid, sodium salt (1:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PHOSPHATE, TRIBASIC, ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX01TZO3QZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRISODIUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRISODIUM PHOSPHATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1178 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1583 °C | |

| Record name | TRISODIUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Structure of Trisodium Phosphate

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the chemical structure, physicochemical properties, and reactive behavior of trisodium phosphate (TSP). It includes summaries of quantitative data, detailed experimental protocols for characterization, and logical diagrams to illustrate key processes.

Chemical Structure and Forms

This compound (Na₃PO₄), also known as trisodium orthophosphate or tribasic sodium phosphate, is an inorganic salt consisting of three sodium cations (Na⁺) and one phosphate anion (PO₄³⁻).[1][2][3][4] The phosphate ion possesses a tetrahedral geometry with the phosphorus atom at the center bonded to four oxygen atoms.

The compound exists in two primary forms:

-

Anhydrous this compound (Na₃PO₄): A white, granular or crystalline solid.[1]

-

This compound Dodecahydrate (Na₃PO₄·12H₂O): The most common hydrated form, which presents as white or colorless hexagonal crystals.

Other hydrated forms, including the hemihydrate, monohydrate, hexahydrate, octahydrate, and decahydrate, are also known to exist. In aqueous solution, TSP dissociates into its constituent ions.

Physicochemical Properties

The physical and chemical properties of this compound vary significantly between its anhydrous and dodecahydrate forms. The following tables summarize key quantitative data for each.

Table 1: Physicochemical Properties of Anhydrous this compound (Na₃PO₄)

| Property | Value | Source(s) |

| Molar Mass | 163.94 g/mol | |

| Appearance | White, granular or crystalline solid | |

| Density | 2.536 g/cm³ (at 17.5 °C) | |

| Melting Point | 1583 °C (decomposes) | |

| Boiling Point | Decomposes upon heating | |

| Water Solubility | 5.4 g/100 mL (0 °C)12 g/100 mL (20 °C)14.5 g/100 mL (25 °C)94.6 g/100 mL (100 °C) | |

| pH | ~12 (1% solution) | |

| Hygroscopicity | Hygroscopic; tends to pick up moisture and form a hard cake |

Table 2: Physicochemical Properties of this compound Dodecahydrate (Na₃PO₄·12H₂O)

| Property | Value | Source(s) |

| Molar Mass | 380.12 g/mol | |

| Appearance | White or colorless hexagonal crystals | |

| Density | 1.62 g/cm³ | |

| Melting Point | 73.4 - 76.7 °C (decomposes) | |

| Water Solubility | 28.3 g/100 mL (at 20 °C) | |

| Solubility in Other Solvents | Insoluble in ethanol | |

| pH | 11.5 - 12.5 (1% solution) | |

| Weathering | Efflorescent (loses water) in dry air |

Chemical Reactivity and Behavior

Hydrolysis and Alkalinity

This compound is the salt of a strong base (sodium hydroxide) and a weak acid (phosphoric acid). Consequently, it undergoes hydrolysis in water, producing hydroxide ions (OH⁻) which results in a strongly alkaline solution. The primary hydrolysis reaction is:

Na₃PO₄ + H₂O ⇌ Na₂HPO₄ + NaOH

This reaction is responsible for the high pH of TSP solutions, typically between 11.5 and 12.5. This strong alkalinity allows it to effectively saponify greases and oils, making it a powerful cleaning and degreasing agent.

Thermal Decomposition

When subjected to high temperatures, this compound decomposes, producing toxic and corrosive fumes of phosphorus oxides (P₂O₅) and sodium oxide (Na₂O).

Reactivity with Acids

As a strong base, TSP reacts violently with strong acids in an exothermic neutralization reaction. This reactivity is a key consideration in its handling and storage.

Experimental Protocols

Protocol: Purity Assay by Potentiometric Titration

This protocol outlines a method for determining the purity of a this compound sample via acid-base titration.

Methodology:

-

Sample Preparation: Accurately weigh a quantity of the TSP sample and dissolve it in deionized water.

-

Acidification: Add a measured excess of a standardized strong acid (e.g., 1 N HCl) to the solution. This converts the this compound to phosphoric acid (H₃PO₄).

-

Carbon Dioxide Expulsion: To eliminate interference from dissolved CO₂, pass a stream of CO₂-free air or nitrogen through the solution for approximately 30 minutes.

-

Titration: Immerse a calibrated pH electrode into the solution. Titrate the solution with a standardized strong base (e.g., 1 N NaOH).

-

Endpoint Detection: Record the pH values as a function of the volume of NaOH added. The data is used to identify two inflection points on the titration curve, typically around pH 4 and pH 8.8.

-

Calculation: The volume of titrant consumed between the two inflection points corresponds to the neutralization of H₂PO₄⁻ to HPO₄²⁻. The purity of Na₃PO₄ is calculated from this volume.

Protocol: Structural Determination by Single-Crystal X-ray Crystallography

This protocol provides a general framework for determining the precise atomic arrangement within a this compound crystal.

Methodology:

-

Crystallization: The primary and often most challenging step is to grow a high-quality single crystal.

-

A supersaturated solution of TSP is prepared in high-purity water.

-

The solution is allowed to cool slowly or the solvent is allowed to evaporate gradually. Rapid changes in conditions must be avoided to prevent the formation of polycrystalline powder or imperfect crystals.

-

The resulting crystal should be sufficiently large (typically >0.1 mm in all dimensions), pure, and possess a regular internal structure with minimal defects.

-

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer and placed within an X-ray diffractometer.

-

The crystal is irradiated with a monochromatic beam of X-rays.

-

As the crystal is rotated, a unique diffraction pattern of spots (reflections) is produced. The angles and intensities of these diffracted X-rays are meticulously recorded by an area detector, such as a CCD.

-

-

Structure Solution and Refinement:

-

The diffraction data is processed, and the phases of the diffracted waves are determined (the "phase problem").

-

Using mathematical Fourier transforms, the data is converted into a 3D electron density map of the crystal's unit cell.

-

An atomic model is built into the electron density map, identifying the positions of sodium, phosphorus, and oxygen atoms.

-

The model is then computationally refined to achieve the best possible fit with the experimental diffraction data, yielding precise atomic coordinates and bond lengths.

-

Protocol: Isothermal Solubility Determination

This protocol describes a method to determine the solubility of this compound in water at a constant temperature.

Methodology:

-

Equilibrium Setup: Add an excess amount of solid TSP to a known volume of deionized water in a sealed, thermostatically controlled vessel to maintain a constant temperature.

-

Equilibration: Agitate the mixture continuously (e.g., with a magnetic stirrer) for an extended period (several hours to days) to ensure that the solution reaches saturation equilibrium.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. Separate the solid phase from the saturated liquid phase by filtration.

-

Concentration Analysis: Accurately measure a specific volume or mass of the clear, saturated filtrate.

-

Quantification: Determine the concentration of dissolved TSP in the filtrate using a suitable analytical method.

-

Gravimetric Method: Precipitate the phosphate as an insoluble salt (e.g., ammonium magnesium phosphate, NH₄MgPO₄·6H₂O), which is then filtered, dried, and weighed. The mass of the precipitate is used to calculate the original phosphate concentration.

-

Spectroscopic or Titrimetric Methods: Alternatively, use techniques like colorimetry or titration to quantify the phosphate concentration.

-

-

Data Reporting: Express the solubility as grams of solute per 100 mL or 100 g of solvent at the specified temperature. Repeat the entire process at different temperatures to construct a solubility curve.

References

An In-depth Technical Guide to Trisodium Phosphate: Molecular Formula and Weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the fundamental chemical properties of trisodium phosphate, specifically its molecular formula and weight. This compound is a versatile inorganic compound used in various industrial, chemical, and pharmaceutical applications, including as a cleaning agent, food additive, and in some laboratory protocols.[1][2][3]

Core Chemical Properties

This compound is commercially available in both anhydrous and hydrated forms. The most common hydrated form is the dodecahydrate.[2] The presence of water of crystallization significantly impacts its molecular weight.

Below is a summary of the key quantitative data for both common forms of this compound.

| Property | Anhydrous this compound | This compound Dodecahydrate |

| Molecular Formula | Na₃PO₄[1] | Na₃PO₄ · 12H₂O |

| Molar Mass ( g/mol ) | 163.94 | 380.1 |

| Synonyms | Tribasic sodium phosphate, Sodium phosphate tribasic | This compound, crystalline |

| CAS Number | 7601-54-9 | 10101-89-0 |

Methodologies for Determination

The molecular formula of a compound like this compound is determined based on its elemental composition. The molecular weight is the mass of one mole of the substance and is calculated from its formula using standard atomic weights.

Experimental Protocol for Assay and Purity Determination:

A common method to determine the purity of a this compound sample, from which its effective molecular weight can be confirmed, involves acid-base titration. A detailed protocol is outlined by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). The fundamental steps are:

-

Sample Preparation: An accurately weighed quantity of the this compound sample is dissolved in deionized water.

-

Acidification: A known excess of a strong acid, such as 1 N hydrochloric acid, is added to the solution. This converts the phosphate to phosphoric acid.

-

Carbon Dioxide Removal: A stream of carbon dioxide-free air is passed through the solution to expel any dissolved CO₂, which could interfere with the pH endpoints.

-

Titration: The solution is then titrated with a standardized strong base, like 1 N sodium hydroxide, using a pH meter to detect the inflection points.

-

Endpoint Analysis: The titration curve will show two inflection points corresponding to the neutralization of the first and second protons of phosphoric acid. The volume of titrant required to reach these points is used to calculate the amount of this compound in the sample.

Modern analytical techniques such as mass spectrometry can also be used for precise mass determination and structural confirmation.

Logical Relationship Diagram

The following diagram illustrates the elemental composition and structure of anhydrous this compound.

Caption: Elemental composition of anhydrous this compound.

References

A Technical Guide to Trisodium Phosphate: Anhydrous vs. Dodecahydrate Forms for Researchers and Drug Development Professionals

Trisodium phosphate (TSP), an inorganic compound with the formula Na₃PO₄, is a versatile excipient used in the pharmaceutical industry as a buffering agent, emulsifier, and sequestrant.[1][2][3] It is commercially available in two common forms: anhydrous (Na₃PO₄) and dodecahydrate (Na₃PO₄·12H₂O). The choice between these forms is critical and depends on the specific application, desired concentration, and handling requirements. This guide provides an in-depth technical comparison of their properties, experimental protocols for their analysis, and practical considerations for their use in research and drug development.

Core Physicochemical Differences

The primary distinction between the two forms lies in the presence of twelve water molecules of hydration in the dodecahydrate form. This water content fundamentally alters the physical and chemical properties of the compound, impacting everything from molecular weight and solubility to handling and stability.

The anhydrous form is hygroscopic, readily absorbing moisture from the atmosphere, which can affect its purity and weighing accuracy.[4][5] Conversely, the dodecahydrate is efflorescent, meaning it can lose its water of hydration in dry air.

Quantitative Data Comparison

The following tables summarize the key quantitative differences between anhydrous and dodecahydrate this compound.

Table 1: General and Physical Properties

| Property | This compound, Anhydrous | This compound, Dodecahydrate |

| Chemical Formula | Na₃PO₄ | Na₃PO₄ · 12H₂O |

| CAS Number | 7601-54-9 | 10101-89-0 |

| Molecular Weight | 163.94 g/mol | 380.12 g/mol |

| Appearance | White, granular or crystalline solid | White or colorless crystals |

| Density | 2.536 g/cm³ (at 17.5 °C) | 1.62 g/cm³ (at 20 °C) |

| Melting Point | 1583 °C (decomposes) | ~73.4 - 75 °C |

| Water Content | ≤ 2.0% (Loss on Ignition) | 45.0% - 58.0% (Loss on Ignition) |

Table 2: Solubility and Solution Properties

| Property | This compound, Anhydrous | This compound, Dodecahydrate |

| Solubility in Water | 12.1 g/100 mL at 20 °C | 28.3 g/100 mL at 20 °C |

| 14.5 g/100 mL at 25 °C | 14.5 g/100 mL at 25 °C (as Na₃PO₄·12H₂O) | |

| Solubility in Ethanol | Insoluble | Insoluble |

| pH of 1% Solution | ~11.5 - 12.1 | ~11.5 - 12.5 |

Logical Relationship: Hydration States

The two forms are interconvertible, primarily through the addition or removal of heat and water. Understanding this relationship is key to proper handling and application.

Caption: Relationship Between TSP Hydration States.

Detailed Experimental Protocols

Accurate characterization of this compound is essential for its use in pharmaceutical applications. The following are detailed methodologies for key quality control tests, adapted from official pharmacopeial monographs.

Assay for this compound (Purity)

This protocol uses potentiometric titration to determine the purity of this compound, as described in the United States Pharmacopeia (USP).

Principle: The sample is dissolved and reacted with a known excess of hydrochloric acid. The excess acid is then back-titrated with sodium hydroxide. A second titration to a higher pH endpoint allows for the calculation of the phosphate content.

Equipment and Reagents:

-

400-mL beaker

-

pH meter with electrodes

-

Magnetic stirrer

-

1 N Hydrochloric Acid (HCl), standardized

-

1 N Sodium Hydroxide (NaOH), standardized volumetric solution (VS)

-

Carbon dioxide-free air source

Methodology:

-

Accurately weigh a quantity of the sample equivalent to approximately 5.5 g of anhydrous this compound.

-

Transfer the sample to a 400-mL beaker. Add 100.0 mL of 1 N HCl and stir until the sample is completely dissolved.

-

Pass a stream of CO₂-free air through the solution for 30 minutes to expel any dissolved carbon dioxide.

-

Place the pH meter electrodes into the solution.

-

Titrate the excess acid with 1 N NaOH VS to the first inflection point, which occurs at approximately pH 4. Record the volume of NaOH consumed.

-

Protecting the solution from atmospheric CO₂, continue the titration with 1 N NaOH VS to the second inflection point at approximately pH 8.8. Record the total volume of NaOH consumed.

-

Calculations are performed based on the volumes of NaOH used between the starting point and the two inflection points to determine the Na₃PO₄ content. The specific calculation depends on the relative volumes consumed.

References

antimicrobial mechanism of action of trisodium phosphate

An In-Depth Technical Guide to the Antimicrobial Mechanism of Action of Trisodium Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core antimicrobial mechanisms of this compound (TSP), a widely utilized antimicrobial agent in the food industry. This document synthesizes key research findings, presents quantitative data for comparative analysis, details experimental methodologies, and provides visual representations of the underlying biological processes.

Core Antimicrobial Mechanisms of Action

The antimicrobial activity of this compound is primarily attributed to the generation of a highly alkaline environment, which leads to a cascade of destructive events in microbial cells. A secondary, yet significant, mechanism involves the chelation of divalent cations essential for maintaining the integrity of the bacterial cell envelope.

High pH-Induced Cell Damage

When dissolved in water, this compound (Na₃PO₄) creates a solution with a high pH, typically ranging from 11.5 to 12.5. This extreme alkalinity is the principal driver of its bactericidal and bacteriostatic effects. The antimicrobial action is a direct consequence of the high concentration of hydroxide ions (OH⁻) and is not attributed to the phosphate ion itself at neutral pH.[1][2]

-

Membrane Disruption: The elevated pH causes saponification of the lipids within the bacterial cell membrane, leading to a loss of membrane integrity and fluidity.[3] This damage affects both the outer and cytoplasmic membranes, resulting in a disfigured and wrinkled cell surface topology, as observed through electron microscopy.[1][4] The disruption of the membrane's structural integrity is a critical step leading to cell death.

-

Leakage of Intracellular Contents: The compromised cell membrane loses its selective permeability, causing the leakage of vital intracellular components, including nucleic acids, proteins, and metabolites. This leakage is an indicator of irreversible cell damage.

Chelation of Divalent Cations

This compound acts as a chelating agent, sequestering divalent cations such as magnesium (Mg²⁺) and calcium (Ca²⁺). These cations are crucial for stabilizing the lipopolysaccharide (LPS) layer of the outer membrane in Gram-negative bacteria by forming bridges between negatively charged phosphate groups.

The removal of these cations by TSP destabilizes the outer membrane, increasing its permeability. This action enhances the susceptibility of the bacteria to the high pH and other antimicrobial agents. The chelation effect is thought to contribute to the detachment of bacteria from surfaces.

Synergistic Effects with Other Antimicrobials

The membrane-permeabilizing effect of TSP can enhance the efficacy of other antimicrobial compounds, particularly against Gram-negative bacteria. Sublethal concentrations of TSP have been shown to increase the susceptibility of bacteria to nisin and lysozyme. This synergistic relationship allows for potentially lower concentrations of TSP to be effective when used in combination with other agents.

Indirect Enzyme Inhibition

While direct inhibition of specific microbial enzymes by TSP has not been identified as a primary antimicrobial mechanism, its action can indirectly lead to enzyme inhibition. Many essential enzymes require divalent cations as cofactors. The chelation of these cations by TSP can disrupt critical metabolic pathways that are dependent on these enzymes.

Quantitative Data on Antimicrobial Efficacy

The following tables summarize the quantitative data on the effectiveness of this compound against various microorganisms.

| Organism | TSP Concentration (%) | Temperature (°C) | Treatment Time | Log Reduction (CFU) | Reference |

| Salmonella Typhimurium | 8-12 | 55 | - | 0.8–1.2 | |

| Listeria monocytogenes | 8-12 | 55 | - | 0.8–1.2 | |

| Escherichia coli O157:H7 | 8-12 | 55 | - | 0.8–1.2 | |

| Salmonella Enteritidis | 2.5 | - | 20 min | 5-6 | |

| Escherichia coli O157:H7 | 8-15 | - | - | 1.4 | |

| Salmonella Typhimurium | 8-15 | - | - | 0.9 | |

| Gram-positive bacteria (average) | 12 | 3 | 15 min | 0.87 | |

| Gram-negative bacteria (average) | 12 | 3 | 15 min | 1.28 |

| Organism | TSP Concentration (%) | D-value (min) | Reference |

| Salmonella Enteritidis | 1.5 | 36.90 | |

| Salmonella Enteritidis | 2.0 | 15.17 | |

| Salmonella Enteritidis | 2.5 | 6.27 |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the antimicrobial action of this compound.

Assessment of Cell Viability

-

Bacterial Strains and Culture Conditions: Salmonella enterica serovar Enteritidis (ATCC 4931) is cultured in Tryptic Soy Broth (TSB) at 37°C.

-

Treatment Protocol: Bacterial cells are harvested, washed, and resuspended in TSB. The cell suspension is then treated with various concentrations of TSP (e.g., 1.5%, 2.0%, 2.5% wt/vol). Control groups include cells treated with TSB adjusted to the same pH as the TSP solutions using NaOH, and cells treated with pH-neutralized TSP solutions (pH 7.0).

-

Enumeration: At specific time intervals, aliquots of the treated cell suspensions are serially diluted in a neutralizing buffer (e.g., 0.1 M phosphate buffer, pH 7.0) and plated on Tryptic Soy Agar (TSA). The plates are incubated at 37°C for 24 hours, after which colony-forming units (CFU) are counted.

Analysis of Cell Membrane Damage

-

Propidium Iodide (PI) Uptake Assay: Membrane integrity is assessed using the fluorescent dye propidium iodide, which can only penetrate cells with damaged membranes.

-

Treated bacterial cells are incubated with PI.

-

The fluorescence is measured using a spectrofluorometer or visualized using fluorescence microscopy. An increase in fluorescence indicates membrane damage.

-

-

Measurement of Cellular Leakage:

-

Treated cell suspensions are centrifuged to pellet the cells.

-

The supernatant is collected, and the absorbance is measured at 260 nm (A₂₆₀) to quantify the release of nucleic acids.

-

The protein content in the supernatant can be determined using methods like the Bradford assay.

-

Electron Microscopy

-

Sample Preparation: Bacterial cells (both treated and untreated) are fixed, dehydrated through an ethanol series, and prepared for either scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

-

Imaging: SEM is used to visualize changes in the cell surface morphology, while TEM provides details of the internal cellular structure and membrane disruption.

Visualizations of Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and processes described in this guide.

Caption: Core antimicrobial mechanisms of this compound.

Caption: Experimental workflow for assessing cell viability after TSP treatment.

Caption: Synergistic action of TSP and Nisin against Gram-negative bacteria.

References

- 1. This compound increases sensitivity of gram-negative bacteria to lysozyme and nisin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy enhancement of this compound against spoilage and pathogenic bacteria in model biofilms and on adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mla.com.au [mla.com.au]

- 4. Applications of Lysozyme, an Innate Immune Defense Factor, as an Alternative Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trisodium Phosphate: Safety Protocols and Handling in a Research Lab

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling procedures for the use of trisodium phosphate (TSP) in a research laboratory setting. Adherence to these guidelines is crucial for ensuring a safe working environment and the integrity of experimental outcomes.

Chemical and Physical Properties

This compound (Na₃PO₄) is a white, crystalline, or granular solid that is highly soluble in water, forming a strongly alkaline solution.[1][2] It is commonly available in anhydrous or hydrated forms, with the dodecahydrate (Na₃PO₄·12H₂O) being a frequent variant.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | Na₃PO₄ |

| Molecular Weight | 163.94 g/mol (anhydrous) |

| Appearance | White, odorless, crystalline/granular solid[3] |

| Solubility in Water | Highly soluble |

| pH | 11.5 - 12.5 (1% solution) |

| Melting Point | 1583 °C (anhydrous); 73.4 °C (dodecahydrate) |

| Stability | Stable under normal conditions, but hygroscopic |

Health Hazard Information

This compound is a corrosive substance that can cause irritation and burns upon contact with skin, eyes, and the respiratory tract. Ingestion can lead to severe gastrointestinal irritation and burns.

Table 2: Occupational Exposure Limits for this compound (as Particulates Not Otherwise Classified/Regulated)

| Organization | Exposure Limit (8-hour TWA) |

| OSHA PEL | 15 mg/m³ (Total Dust) |

| 5 mg/m³ (Respirable Fraction) | |

| ACGIH TLV | 10 mg/m³ (Inhalable Particles) |

| 3 mg/m³ (Respirable Particles) |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure.

Table 3: Required Personal Protective Equipment (PPE)

| Body Part | Protection | Specifications |

| Eyes/Face | Safety Goggles or Face Shield | Chemical splash goggles are required. A full-face shield should be worn when handling large quantities or when there is a significant splash hazard. |

| Hands | Chemical-resistant Gloves | Impervious gloves made of rubber or PVC are recommended. |

| Body | Lab Coat or Chemical-resistant Apron | A lab coat should be worn at a minimum. For tasks with a high risk of splashing, a chemical-resistant apron or coveralls are necessary. |

| Respiratory | NIOSH-approved Respirator | Required when dust generation is likely and engineering controls cannot maintain exposure below occupational limits. |

Safe Handling and Storage

Proper handling and storage procedures are essential to maintain the chemical's integrity and prevent accidents.

Handling

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.

-

Avoid generating dust when weighing or transferring the powder.

-

Wash hands thoroughly with soap and water after handling.

-

Never eat, drink, or smoke in areas where this compound is handled or stored.

-

When preparing solutions, always add this compound to water slowly , never the other way around, to prevent a violent exothermic reaction.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed to prevent absorption of moisture from the air (hygroscopic).

-

Store away from incompatible materials such as strong acids and magnesium. This compound solutions can also react with metals like aluminum and zinc to produce flammable hydrogen gas.

Caption: Storage guidelines and incompatible materials for this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First Aid Measures

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Action |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding eyelids apart to ensure complete irrigation. Seek immediate medical attention. Do not wear contact lenses when handling this chemical. |

| Skin Contact | Remove contaminated clothing and immediately wash the affected area with plenty of soap and water. Seek medical attention if irritation persists. |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, have them drink several glasses of water or milk to dilute the substance. Seek immediate medical attention. |

Spill Response

-

Small Spills: Carefully sweep or vacuum up the solid material, avoiding dust generation. Place in a suitable, labeled container for disposal. Clean the spill area with water.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and then proceed with cleanup as for a small spill. Prevent the material from entering sewers or waterways.

Caption: Workflow for responding to a this compound spill.

Experimental Protocols

This compound is utilized in various laboratory applications, primarily as a cleaning agent, a buffering agent, and in nucleic acid purification.

Preparation of a 10% (w/v) Cleaning Solution

This solution is effective for cleaning and decontaminating laboratory glassware and equipment.

Methodology:

-

Don appropriate PPE (safety goggles, gloves, lab coat).

-

Weigh out 100 grams of this compound dodecahydrate.

-

In a chemical fume hood, slowly add the this compound to approximately 800 mL of deionized water in a 1 L beaker while stirring. The dissolution may be exothermic.

-

Continue stirring until the solid is completely dissolved. Using warm water can aid dissolution.

-

Once dissolved and cooled to room temperature, transfer the solution to a 1 L graduated cylinder.

-

Add deionized water to bring the final volume to 1000 mL (1 L).

-

Transfer the solution to a clearly labeled storage bottle.

Use as a Buffering Agent

This compound is a component of some buffer systems used in biochemical and molecular biology assays. For example, it is used in the preparation of phosphate-buffered saline (PBS) and in specific buffer solutions for enzyme assays.

Methodology for Buffer Preparation (General):

-

Consult the specific protocol for the required molarity and pH of the final buffer.

-

Calculate the required mass of this compound and other buffer components (e.g., monosodium phosphate, disodium phosphate).

-

Dissolve the components in a volume of deionized water less than the final desired volume.

-

Use a calibrated pH meter to monitor the pH of the solution.

-

Adjust the pH to the desired value using a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Once the target pH is reached, transfer the solution to a volumetric flask and add deionized water to the final volume.

Role in Nucleic Acid Purification

This compound is a component of some DNA/RNA isolation reagents, such as TRI Reagent. In these protocols, a solution of 0.1 M trisodium citrate in 10% ethanol is used as a DNA wash solution. This wash step helps to remove impurities from the precipitated DNA pellet.

General Workflow for DNA Isolation using a TSP-containing Wash Buffer:

Caption: Workflow showing the use of a trisodium-containing wash in DNA isolation.

Waste Disposal

All this compound waste, whether solid or in solution, must be disposed of in accordance with local, state, and federal regulations. Due to its high pH, aqueous waste may need to be neutralized before disposal. Do not pour concentrated solutions down the drain. Collect waste in a designated, labeled container for pickup by environmental health and safety personnel.

References

The Versatile Role of Trisodium Phosphate in Biochemical Reactions and Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Trisodium phosphate (TSP), a readily available and cost-effective inorganic compound, plays a multifaceted role in the biochemistry laboratory. While often recognized for its potent cleaning capabilities, its utility extends to critical functions in a variety of biochemical reactions and assays. This technical guide provides an in-depth exploration of the core applications of this compound, offering insights into its mechanisms of action, quantitative data for experimental design, and detailed protocols for key applications. Understanding the nuanced roles of TSP is paramount for optimizing experimental outcomes and ensuring data accuracy in research and drug development.

This compound as a Fundamental Buffering Agent

This compound is a strong base and, in solution, creates a highly alkaline environment, typically with a pH between 11.5 and 12.5.[1] This characteristic makes it an effective buffering agent in specific biochemical contexts requiring a stable, high pH. The buffering capacity of phosphate-based systems stems from the three dissociation constants of phosphoric acid, allowing for the formulation of buffers across a wide pH range.[2]

The preparation of phosphate buffers often involves mixing solutions of monobasic and dibasic sodium phosphate to achieve a desired pH. While this compound alone provides a high pH, it is a component of some buffer systems and its concentration is critical for maintaining the desired alkaline environment.

Table 1: pH of this compound Solutions

| Concentration of TSP | Approximate pH |

| 1% (w/v) | 12.0[1] |

| 0.5% (w/v) | 11.7 |

| 0.1% (w/v) | 11.5 |

Role in Enzyme Kinetics: A Double-Edged Sword

The phosphate group is integral to numerous enzymatic reactions, often playing a crucial role in substrate recognition and catalysis. However, the presence of free phosphate ions, such as those from this compound, can also act as an enzyme inhibitor, particularly for phosphatases and kinases.

Inhibition of Phosphatases and Kinases: The inhibitory effect of phosphate is a critical consideration in assays involving these enzymes. Trisodium arsenate, a structural analog of this compound, is a known potent inhibitor of ATPases and kinases due to its ability to compete with phosphate. This highlights the potential for this compound to act as a competitive inhibitor in similar enzymatic reactions. Therefore, when designing kinase or phosphatase assays, the inclusion of TSP or any phosphate-based buffer requires careful consideration to avoid compromising the results.

Activation and Other Effects: In some instances, phosphate can act as a non-essential activator of enzymes. For example, phosphite dianion, a phosphate analog, has been shown to activate certain enzymatic reactions. While direct activation by this compound is less commonly reported, its influence on pH and ionic strength can indirectly affect enzyme activity. A study on the effect of TSP on gram-negative bacteria showed that sublethal concentrations (0.5 to 5 mM) increased the susceptibility of the bacteria to lysozyme and nisin, suggesting an indirect effect on enzyme accessibility to its substrate. Another study on jujube fruit demonstrated that a 0.5 g/L TSP treatment could reduce the activities of enzymes involved in sucrose metabolism, such as acid invertase and neutral invertase.

Table 2: Effects of this compound on Enzyme Activity

| Enzyme/System | Concentration of TSP | Effect | Reference |

| Lysozyme and Nisin on Gram-negative bacteria | 0.5 - 5 mM | Increased susceptibility (indirect activation) | |

| Sucrose metabolism enzymes in jujube fruit | 0.5 g/L | Reduced enzyme activities |

Application in Biochemical Assays

This compound is utilized in various biochemical assays, primarily for its ability to modify pH and act as a component of buffer and stop solutions.

Enzyme-Linked Immunosorbent Assay (ELISA)

In ELISA, maintaining a specific pH is crucial for antibody-antigen binding and enzyme activity. While phosphate-buffered saline (PBS) is a common wash and dilution buffer, this compound has a specific and critical role as a component of the stop solution in some ELISA kits. The addition of a TSP-containing stop solution drastically alters the pH, thereby halting the enzymatic reaction of the detection enzyme (e.g., alkaline phosphatase or horseradish peroxidase) and stabilizing the colorimetric signal for accurate measurement.

Experimental Protocol: Generic ELISA with TSP-based Stop Solution

-

Coating: Coat a 96-well plate with the antigen or capture antibody diluted in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Sample/Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Detection Antibody Incubation: Add the detection antibody (conjugated to an enzyme) and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP, pNPP for AP) and incubate until sufficient color develops.

-

Stopping the Reaction: Add the stop solution containing this compound.

-

Reading: Read the absorbance at the appropriate wavelength using a microplate reader.

Logical Workflow for ELISA

Figure 1. A logical workflow diagram for a standard ELISA protocol.

Nucleic Acid Chemistry

In the context of nucleic acid manipulation, trisodium citrate , a closely related salt, is more commonly employed than this compound, particularly in DNA extraction protocols. It is a key component of the wash buffer used to purify the DNA pellet after precipitation with ethanol. The citrate ions help to remove residual contaminants while maintaining the integrity of the DNA.

It is crucial for researchers to distinguish between this compound and trisodium citrate in these protocols, as their chemical properties and intended functions differ. While both are sodium salts, the citrate anion has a distinct role in DNA purification.

Experimental Protocol: DNA Washing with Trisodium Citrate

This protocol is a step within a larger DNA extraction procedure (e.g., from TRIzol reagent).

-

Precipitation: After precipitating the DNA with ethanol, centrifuge the sample to pellet the DNA.

-

Supernatant Removal: Carefully decant or aspirate the supernatant.

-

Washing: Add 1 mL of 0.1 M trisodium citrate in 10% ethanol to the DNA pellet.

-

Incubation: Incubate at room temperature for 30 minutes, with occasional mixing.

-

Centrifugation: Centrifuge at 2,000 x g for 5 minutes at 4°C.

-

Supernatant Removal: Discard the supernatant.

-

Second Wash (Optional but Recommended): Repeat steps 3-6 for a more thorough wash.

-

Ethanol Wash: Wash the DNA pellet with 75% ethanol to remove the citrate solution.

-

Drying and Resuspension: Air-dry the pellet and resuspend it in a suitable buffer (e.g., TE buffer or nuclease-free water).

Workflow for DNA Pellet Washing

Figure 2. Workflow for washing a DNA pellet using trisodium citrate.

Role in Cell Lysis and Protein Studies

The high alkalinity of this compound can be leveraged for cell lysis, particularly for disrupting bacterial cell membranes. Studies have shown that TSP treatment can permeabilize and disrupt the cytoplasmic and outer membranes of bacteria, leading to the release of intracellular contents. This effect is primarily attributed to the alkaline pH generated by TSP in solution.

Table 3: this compound in Cell Lysis

| Organism | TSP Concentration | Incubation Time | Effect | Reference |

| Salmonella enterica | 1.5% - 2.5% (w/v) | 1 hour | Loss of cell viability and membrane integrity |

In the context of protein studies, phosphate-based buffers are widely used. However, it is important to note that high concentrations of phosphate can interfere with certain applications, such as protein crystallization, where it may lead to false positives.

Signaling Pathways and Phosphorylation

Direct involvement of this compound in specific intracellular signaling pathways is not a recognized biological phenomenon. Its role in this area is primarily as a tool in the laboratory to study these pathways. As mentioned earlier, the phosphate ions from TSP can inhibit kinases and phosphatases, which are the central enzymes in phosphorylation-dependent signaling cascades. This inhibitory property can be exploited experimentally to modulate enzyme activity in vitro. However, for in-cell studies, more specific and targeted inhibitors are typically used.

Conclusion

This compound is a versatile and economical reagent with important, though sometimes overlooked, roles in biochemical reactions and assays. Its strong alkalinity makes it a valuable component of high-pH buffers and a key ingredient in stop solutions for ELISA. While its direct application in enzyme kinetics is often one of inhibition, particularly for phosphate-metabolizing enzymes, this property can be harnessed for experimental control. In nucleic acid chemistry, the closely related trisodium citrate is a more common reagent for DNA purification. A thorough understanding of the specific properties and applications of this compound, as outlined in this guide, is essential for researchers, scientists, and drug development professionals to design robust experiments and obtain reliable, reproducible results. Careful consideration of its concentration, pH effects, and potential inhibitory activities will ensure its appropriate and effective use in the laboratory.

References

trisodium phosphate as a food additive and its E number E339

An In-depth Technical Guide to Trisodium Phosphate (E339) as a Food Additive

Abstract

This compound (TSP), designated by the E number E339(iii), is an inorganic compound widely utilized in the food industry as a multifunctional additive.[1][2] It serves as an acidity regulator, emulsifier, stabilizer, sequestrant, and thickening agent.[3][4][5] Synthetically produced by neutralizing phosphoric acid, TSP is a white, crystalline powder highly soluble in water, forming a strongly alkaline solution. Its primary roles in food processing include improving texture, retaining moisture in meat and seafood, ensuring uniform melt in processed cheeses, and acting as a leavening agent in baked goods. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) have deemed this compound as "Generally Recognized as Safe" (GRAS) for consumption within specified limits. The Acceptable Daily Intake (ADI) established by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) is a group Maximum Tolerable Daily Intake (MTDI) of 70 mg/kg body weight, expressed as phosphorus from all dietary sources. This guide provides a comprehensive technical overview of this compound, covering its chemical properties, manufacturing, applications, mechanisms of action, relevant experimental protocols, and toxicological data for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is an inorganic salt with the chemical formula Na₃PO₄. It is commercially available in anhydrous form or as various hydrates, most commonly the dodecahydrate (Na₃PO₄·12H₂O). It is a white, odorless, granular or crystalline solid that is freely soluble in water but insoluble in ethanol. The aqueous solution is strongly alkaline, with a 1% solution exhibiting a pH of approximately 12.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

|---|---|---|

| Chemical Name | This compound, Trisodium orthophosphate | |

| Synonyms | Sodium phosphate tribasic, TSP | |

| E Number | E339(iii) (Part of Sodium Phosphates, E339) | |

| INS Number | 339(iii) | |

| CAS Number | 7601-54-9 (Anhydrous) | |

| 10101-89-0 (Dodecahydrate) | ||

| Chemical Formula | Na₃PO₄ (Anhydrous) | |

| Na₃PO₄·12H₂O (Dodecahydrate) | ||

| Molecular Weight | 163.94 g/mol (Anhydrous) | |

| 380.18 g/mol (Dodecahydrate) | ||

| Appearance | White, crystalline or granular powder | |

| Solubility | Highly soluble in water (~28 g/100 mL at 20°C); Insoluble in ethanol | |

| pH | 11.5 - 12.5 (1% aqueous solution) | |

| Melting Point | 73.4°C (Dodecahydrate, decomposes) |

| | 1340°C (Anhydrous) | |

Manufacturing Process

This compound is produced synthetically for commercial use. The most common method involves the complete neutralization of phosphoric acid (H₃PO₄) with a sodium base, typically sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The process begins with the reaction of phosphoric acid and sodium carbonate to form disodium hydrogen phosphate, which is then treated with sodium hydroxide to yield this compound and water. The resulting solution is then cooled to facilitate crystallization.

Functions and Applications in the Food Industry

This compound is a versatile food additive valued for its ability to perform several functions that improve food quality, safety, and shelf-life.

-

Acidity and pH Regulator: TSP has a high alkalinity, making it an effective buffer to control the pH of food products. Maintaining a specific pH is crucial for flavor stability, color retention, and preventing spoilage.

-

Emulsifier and Stabilizer: In processed foods like cheese, TSP acts as an emulsifying salt. It helps to blend ingredients that would normally separate, such as oil and water, creating a stable and uniform texture. In processed cheese, it prevents fat separation and improves meltability by chelating calcium ions.

-

Sequestrant: TSP can bind to metal ions, such as calcium and magnesium, preventing them from reacting with other food components. This action is beneficial for softening hard water used in processing and preventing oxidation that can lead to color degradation.

-

Leavening Agent: In baked goods like cakes and muffins, TSP contributes to the leavening process, helping the dough to rise and achieve a light, fluffy texture.

-

Moisture Retention (Humectant): It is frequently added to processed meats, poultry, and seafood to increase water retention. This improves the juiciness and tenderness of the final product and reduces losses during cooking and storage.

Mechanism of Action

Antimicrobial Properties

Beyond its physicochemical functions, this compound exhibits antimicrobial properties, which are particularly relevant in the processing of poultry and red meats to reduce surface pathogens like Salmonella. The primary mechanism is not fully elucidated but is understood to involve a combination of factors. The high pH (alkalinity) of TSP solutions is believed to be the main contributor, causing damage to the bacterial cell membrane. Additionally, TSP's ability to chelate divalent cations (like Mg²⁺ and Ca²⁺) from the bacterial outer membrane may disrupt its structural integrity, leading to the release of intracellular components and ultimately, cell death.

Experimental Protocols

Protocol: Titration Assay for this compound

This protocol is based on the JECFA monograph for the assay of this compound. It determines the purity of the substance through acid-base titration.

-

Principle: An accurately weighed sample of TSP is dissolved in water and titrated with a standardized solution of hydrochloric acid, followed by back-titration with sodium hydroxide. The amount of TSP is calculated from the volumes of acid and base consumed at two distinct pH inflection points.

-

Reagents and Apparatus:

-

1 N Hydrochloric Acid (HCl), standardized

-

1 N Sodium Hydroxide (NaOH), standardized

-

Carbon dioxide-free air source

-

400-ml beaker

-

pH meter with electrodes

-

Magnetic stirrer

-

-

Procedure:

-

Accurately weigh a quantity of the sample equivalent to 5.5-6.0 g of anhydrous Na₃PO₄.

-

Dissolve the sample in 40 ml of water in a 400-ml beaker.

-

Add 100 ml of 1 N HCl.

-

Pass a stream of CO₂-free air through the solution for 30 minutes to expel dissolved carbon dioxide.

-

Immerse the pH meter electrodes in the solution and titrate with 1 N NaOH to the first inflection point (around pH 4). Record the volume of HCl consumed (A).

-

Continue the titration with 1 N NaOH to the second inflection point (around pH 8.8). Record the volume of NaOH consumed between the two inflection points (B).

-

-

Calculation:

-

If A is equal to or greater than 2B, each ml of volume (B) of 1 N NaOH is equivalent to 163.9 mg of Na₃PO₄.

-

If A is less than 2B, each ml of the volume (A - B) of 1 N NaOH is equivalent to 163.9 mg of Na₃PO₄.

-

Toxicology and Safety

This compound is considered to have low acute toxicity. The median lethal dose (LD₅₀) in an OECD Guideline study was determined to be greater than 2000 mg/kg body weight in rats. Ingestion of small amounts is unlikely to cause significant harm. However, as a strong alkaline substance, concentrated TSP can cause irritation or burns to the skin, eyes, and respiratory tract upon direct contact.

The primary health concerns associated with phosphate food additives relate to excessive chronic intake. High levels of dietary phosphorus have been linked to mineral imbalances, potential kidney damage, and an increased risk of cardiovascular disease, particularly in individuals with pre-existing kidney conditions.

Table 2: Regulatory Status and Intake Limits for this compound (E339iii)

| Regulatory Body/Authority | Status | Specification/Limit | References |

|---|---|---|---|

| FDA (U.S.) | Generally Recognized as Safe (GRAS) | Use in accordance with Good Manufacturing Practice (GMP). | |

| EFSA (EU) | Permitted Food Additive | Listed in Commission Regulation (EU) No 231/2012. | |

| JECFA | Acceptable Additive | Group MTDI: 70 mg/kg bw/day (as phosphorus from all sources). | |

| EU Maximum Usage Levels | - | Infant formula: 1000 mg/kg | |

| Processed cheese: ~0.3% (3000 mg/kg) | |||

| Processed meats: up to 0.5% (5000 mg/kg) |

| | | Enzyme preparations: 50000 mg/kg | |

Table 3: Summary of Toxicological Data

| Endpoint | Species | Route | Value | References |

|---|---|---|---|---|

| Acute Oral Toxicity (LD₅₀) | Rat | Gavage | > 2000 mg/kg bw | |

| Eye Irritation | Rabbit | Instillation | Corrosive effect observed | |

| Skin Irritation | Rabbit | Dermal | Moderate irritation |

| Carcinogenicity | - | - | Not considered carcinogenic by IARC, NTP, or OSHA. | |

Conclusion

This compound (E339iii) is a highly functional and widely approved food additive with a long history of safe use. Its roles as a pH regulator, emulsifier, and moisture-retaining agent are critical in the production of a diverse range of processed foods, contributing significantly to product quality, stability, and sensory attributes. While it is recognized as safe by major international regulatory bodies, adherence to established acceptable daily intake levels and good manufacturing practices is essential. The primary health considerations are associated with the total dietary phosphate load rather than the toxicity of TSP itself. For researchers and professionals in food science and drug development, understanding the specific chemical properties and functional mechanisms of TSP is key to its appropriate and innovative application.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. trisodium-phosphate.com [trisodium-phosphate.com]

- 3. This compound - TSP - Food Industry Applications [periodical.knowde.com]

- 4. Understanding the Role and Function of Emulsifier E339 in Food Products [tengerchemical.com]

- 5. consoinfo.org [consoinfo.org]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Trisodium Phosphate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physical and chemical properties of trisodium phosphate (TSP). Intended for use in research, scientific, and drug development settings, this document details the essential characteristics of TSP, outlines standardized experimental protocols for its analysis, and illustrates its role in relevant biological and experimental contexts.

Core Physical and Chemical Properties

This compound is an inorganic compound with the chemical formula Na₃PO₄. It is commercially available in anhydrous form and as various hydrates, most commonly the dodecahydrate (Na₃PO₄·12H₂O).[1][2][3] It presents as a white, granular or crystalline solid that is highly soluble in water, forming a strongly alkaline solution.[1][2]

Quantitative Physical Data

The following tables summarize the key physical properties of anhydrous and dodecahydrate this compound for easy comparison.

Table 1: Physical Properties of Anhydrous this compound (Na₃PO₄)

| Property | Value |

| Molecular Weight | 163.94 g/mol |

| Melting Point | 1583 °C |

| Density | 2.536 g/cm³ (at 17.5 °C) |

| Solubility in Water | 5.4 g/100 mL (0 °C) 12 g/100 mL (20 °C) 14.5 g/100 mL (25 °C) |

| Appearance | White, granular or crystalline solid |

Table 2: Physical Properties of this compound Dodecahydrate (Na₃PO₄·12H₂O)

| Property | Value |

| Molecular Weight | 380.12 g/mol |

| Melting Point | 73.4 °C |

| Boiling Point | 100 °C (decomposes) |

| Density | 1.62 g/cm³ (at 20 °C) |

| Solubility in Water | 28.3 g/100 mL (20 °C) |

| Appearance | White or colorless hexagonal crystals |

Chemical Characteristics

This compound is a strong base and a salt of a weak acid (phosphoric acid). Its chemical behavior is largely dictated by its high alkalinity in aqueous solutions.

Table 3: Chemical Properties of this compound

| Property | Description |

| pH of Aqueous Solution | A 1% solution has a pH of approximately 12, indicating strong alkalinity. |

| Hydrolysis | In water, the phosphate ion (PO₄³⁻) hydrolyzes to produce hydroxide ions (OH⁻), contributing to the solution's high pH. |

| Reactivity with Acids | Reacts vigorously with acids in an exothermic neutralization reaction. |

| Hydrate Formation | Readily forms various hydrates, with the dodecahydrate being the most common commercially available form. |

| Buffering Capacity | Due to its alkaline nature, it can be used as a buffering agent to maintain a high pH. |

Experimental Protocols

The following are detailed methodologies for determining key properties of this compound in a research setting.

Determination of Aqueous Solubility

This protocol is based on the general "flask method" for determining the solubility of inorganic salts.

Objective: To determine the solubility of this compound in water at a specific temperature.

Materials:

-

This compound (anhydrous or a specific hydrate)

-

Distilled or deionized water

-

Temperature-controlled water bath or incubator

-

Erlenmeyer flasks with stoppers

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters or vacuum filtration)

-

Evaporating dish

-

Drying oven

Procedure:

-

Preparation: Add an excess amount of this compound to an Erlenmeyer flask containing a known volume of distilled water. The excess solid should be clearly visible.

-

Equilibration: Place the flask in a temperature-controlled water bath set to the desired temperature. Stir the solution vigorously using a magnetic stirrer to facilitate the dissolution process. Allow the solution to equilibrate for at least 24 hours to ensure saturation.

-

Sampling: After equilibration, cease stirring and allow the undissolved solid to settle. Carefully draw a known volume of the supernatant (the clear saturated solution) using a pre-warmed pipette to prevent precipitation.

-

Filtration: Immediately filter the collected sample to remove any suspended solid particles.

-

Analysis: Accurately weigh a clean, dry evaporating dish. Transfer the filtered saturated solution to the evaporating dish and reweigh to determine the mass of the solution.

-

Evaporation: Gently heat the evaporating dish in a drying oven at 105 °C until all the water has evaporated and a constant weight of the dry this compound is achieved.

-

Calculation: The solubility is calculated as the mass of the dried this compound per 100 mL of water.

Measurement of pH of an Aqueous Solution

This protocol is based on the ASTM E70 standard test method for pH of aqueous solutions with a glass electrode.

Objective: To accurately measure the pH of a this compound solution.

Materials:

-

This compound

-

Distilled or deionized water

-

pH meter with a glass electrode and temperature compensation probe

-

Standard buffer solutions (e.g., pH 7, 10, and 12)

-

Beakers

-

Magnetic stirrer and stir bars

Procedure:

-

Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffer solutions that bracket the expected pH of the sample. Given the high alkalinity of TSP solutions, buffers of pH 10 and 12 are recommended.

-

Solution Preparation: Prepare a solution of this compound of the desired concentration (e.g., 1%) by dissolving a known mass of TSP in a known volume of distilled water. Stir until fully dissolved.

-

Measurement: Immerse the glass electrode and temperature probe into the sample solution. Gently stir the solution to ensure homogeneity.

-

Stabilization: Allow the pH reading to stabilize. A stable reading is one that does not change by more than 0.02 pH units over a 30-second interval.

-

Recording: Record the pH value and the temperature of the solution.

Applications in Research and Drug Development